Cinnarizine - 16699-20-0

Cinnarizine

Catalog Number: EVT-409525
CAS Number: 16699-20-0
Molecular Formula: C26H28N2
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnarizine is a synthetic piperazine derivative []. It is classified as a calcium channel blocker [, ], and a histamine H1-receptor antagonist [, ]. In scientific research, cinnarizine serves as a valuable tool to investigate various biological processes, particularly those involving calcium signaling and vascular function.

Source and Classification

Cinnarizine is synthesized from various organic compounds, particularly through reactions involving piperazine and cinnamyl chloride. It belongs to a class of drugs known as antihistamines, specifically categorized under second-generation antihistamines due to its reduced sedative effects compared to first-generation antihistamines. Its chemical structure can be denoted by the formula C23H26ClN3C_{23}H_{26}ClN_3 .

Synthesis Analysis

The synthesis of cinnarizine has evolved over the years, with several methods reported in the literature. A notable recent method involves a four-step continuous-flow synthesis process. This method utilizes bulk alcohols as starting materials, which are transformed into cinnarizine through various chemical reactions .

Detailed Synthesis Steps

  1. Formation of Cinnamyl Chloride: The initial step typically involves the reaction of piperazine with cinnamyl chloride to produce cinnamyl piperazine.
  2. Reaction with Diphenyl Chloromethane: The cinnamyl piperazine is then reacted with diphenyl chloromethane under reflux conditions, leading to the formation of the crude product.
  3. Purification: The crude product undergoes purification processes such as solvent extraction and recrystallization to yield pure cinnarizine.
  4. Yield Optimization: Recent advancements have reported yields exceeding 85% through optimized reaction conditions, including specific temperature controls and the use of catalysts such as Diisopropyl azodicarboxylate .
Molecular Structure Analysis

Cinnarizine has a complex molecular structure characterized by a piperazine ring connected to a diphenylmethyl group and a cinnamyl moiety. The structural formula can be represented as follows:

Cinnarizine C23H26ClN3\text{Cinnarizine }C_{23}H_{26}ClN_3

Structural Features

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, which contributes to its pharmacological activity.
  • Diphenylmethyl Group: Enhances lipophilicity, aiding in the drug's ability to cross biological membranes.
  • Cinnamyl Moiety: Provides specificity in binding to receptors involved in motion sickness.

The three-dimensional conformation of cinnarizine allows it to interact effectively with biological targets, influencing its pharmacodynamics .

Chemical Reactions Analysis

Cinnarizine participates in several chemical reactions that are essential for its synthesis and modification:

  1. Nucleophilic Substitution: The reaction of piperazine with cinnamyl chloride involves nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon atom in the chloride.
  2. Reflux Reactions: The use of reflux conditions during reactions with diphenyl chloromethane promotes complete conversion and enhances yield.
  3. Purification Reactions: Following synthesis, purification often involves recrystallization from solvents like ethyl acetate or chloroform, which helps isolate pure cinnarizine from by-products .
Mechanism of Action

Cinnarizine exerts its effects primarily through two mechanisms:

  1. Calcium Channel Blockade: It inhibits voltage-gated calcium channels in neuronal tissues, reducing neurotransmitter release and dampening excitatory signals associated with motion sickness.
  2. Antihistaminic Activity: By blocking H1 histamine receptors, it alleviates symptoms related to allergies and motion sickness without significant sedation compared to first-generation antihistamines .

These mechanisms contribute to its effectiveness in treating vestibular disorders and preventing nausea.

Physical and Chemical Properties Analysis

Cinnarizine exhibits several notable physical and chemical properties:

These properties influence its formulation and application in pharmaceutical preparations .

Applications

Cinnarizine has several scientific applications:

  1. Pharmaceutical Uses: Primarily used as an antiemetic for treating motion sickness and vertigo associated with vestibular disorders.
  2. Research Applications: Investigated for its potential neuroprotective effects due to calcium channel blockade.
  3. Combination Therapies: Often used in combination with other medications for enhanced therapeutic effects in managing nausea and dizziness.
Introduction to Cinnarizine

Historical Development and Synthesis

Origin and Nomenclature:Cinnarizine (chemical name: (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine) was first synthesized in 1955 by Janssen Pharmaceutica as compound R-1575 [1] [6]. The nonproprietary name "cinnarizine" derives from the cinnamyl substituent on the benzhydrylpiperazine core, combined with the suffix "-rizine" denoting antihistaminic/cerebral vasodilator activity [1]. Early research focused on its antihistaminic properties, with subsequent discovery of calcium channel-blocking activity expanding its therapeutic applications.

Synthetic Pathways:Three primary methods dominate cinnarizine synthesis:

  • Alkylation of 1-cinnamylpiperazine with benzhydryl chloride under alkaline conditions [4].
  • Reaction of cinnamyl chloride with 1-benzhydrylpiperazine using sodium carbonate as base [4].
  • Sequential N-alkylation of piperazine: Initial benzylation with benzhydryl chloride followed by cinnamyl bromide/chloride addition [4] [6].

Table 1: Key Synthetic Routes for Cinnarizine

MethodStarting MaterialsReaction Conditions
Diphenylmethylpiperazine route1-Cinnamylpiperazine + benzhydryl chlorideAlkaline medium, 50–80°C
Cinnamyl chloride routeCinnamyl chloride + 1-benzhydrylpiperazineNa₂CO₃, solvent reflux
Piperazine bis-alkylationPiperazine + benzhydryl chloride → Intermediate + cinnamyl bromideStepwise alkylation, pH control

Alternative approaches include Mannich reactions of 1-benzhydrylpiperazine with formaldehyde and acetophenone, followed by reduction and dehydration [4]. Industrial production employs optimized versions of these routes to achieve high-purity (>99%) pharmaceutical-grade material.

Chemical Profile and Structural Classification

Molecular Architecture:

  • Molecular Formula: C₂₆H₂₈N₂
  • Molecular Weight: 368.52 g/mol
  • Stereochemistry: The cinnamyl side chain exhibits E (trans) configuration at the double bond, confirmed by NMR and crystallography [4] [10]. The piperazine ring adopts a chair conformation with equatorial positioning of substituents.
  • Backbone Features: Central piperazine ring with N1-linked diphenylmethyl (benzhydryl) group and N4-linked trans-cinnamyl moiety [10].

Physicochemical Properties:

  • Solubility: Highly pH-dependent due to weak basicity (pKa = 7.47):
  • 0.29 mg/mL at pH 2.0 (simulated gastric fluid)
  • 0.002 mg/mL at pH 6.5 (intestinal conditions) [6] [9]
  • Lipophilicity: Log P = 5.71, classifying it as highly lipophilic [6].
  • Crystalline Structure: White crystalline powder (melting point 118–122°C) with orthorhombic crystal lattice [6].
  • Spectroscopic Profiles:
  • UV-Vis: λₘₐₓ = 253 nm (aromatic π→π* transitions) [6]
  • IR: Characteristic peaks at 1,590 cm⁻¹ (C=C stretch), 1,490 cm⁻¹ (aromatic C-H bend) [9]
  • NMR: ¹H NMR (CDCl₃) δ 7.2–7.4 (m, 15H, aromatic), 6.5 (d, 1H, -CH=), 5.7 (m, 1H, =CH-), 3.6 (d, 2H, -CH₂-) [4]

Table 2: Summary of Key Physicochemical Properties

PropertyValueAnalytical Method
Molecular weight368.52 g/molMass spectrometry
Melting point118–122°CDifferential scanning calorimetry
Log P (octanol/water)5.71Shake-flask method
Aqueous solubility (pH 7.4)0.002 mg/mLHPLC-UV quantification
pKa7.47Potentiometric titration
λₘₐₓ (UV)253 nmUV-Vis spectroscopy

Structural Analogues:

  • Flunarizine: Fluorinated derivative with 2.5–15× greater calcium-blocking potency [1] [9].
  • Bepridil: Diphenylalkylamine with shared calcium channel affinity but additional cardiac effects.

Pharmacological Classification and Regulatory Status

Mechanistic Classification:Cinnarizine exhibits multimodal pharmacological actions:1. Calcium Channel Blockade:- Selective inhibition of L-type and T-type voltage-gated calcium channels in vascular smooth muscle and vestibular hair cells [1] [3].- Preferential binding to open-channel conformation, reducing calcium influx during depolarization [6].- No significant activity on cardiac calcium channels at therapeutic doses [4].

  • Histamine H1 Receptor Antagonism:
  • Competitive inhibition of H1 receptors (Ki = 54 nM) with moderate selectivity over H2/H3 subtypes [1] [10].
  • Contributes to antiemetic and labyrinthine sedative effects [3].
  • Additional Targets:
  • Dopamine D2 receptors: Moderate antagonism (IC₅₀ ≈ 400 nM), primarily through active metabolites [10].
  • Muscarinic receptors: Weak affinity, contributing to anti-motion sickness effects [3].
  • Pressure-sensitive K⁺ channels: Inhibition in vestibular hair cells (0.05–3 µM range), modulating endolymph dynamics [3] [6].

Therapeutic Classification:

  • Primary Indications:
  • Vestibular vertigo (Ménière's disease, labyrinthitis) [1] [3]
  • Motion sickness prophylaxis [1] [5]
  • Cerebrovascular insufficiency (off-label) [4] [6]
  • Mechanism-Specific Applications:
  • Vasorelaxation: Reduces blood viscosity via enhanced erythrocyte deformability [1] [4].
  • Neuroprotection: Improves cerebral microcirculation in ischemia models [3] [6].
  • Migraine prophylaxis: Modulates cortical spreading depression and vestibular pathways [6].

Global Regulatory Status:

RegionRegulatory ClassificationKey Trade Names
United KingdomPharmacy Medicine (OTC)Stugeron®, Stunarone®
AustraliaPrescription (Schedule 4)Not marketed
European UnionPrescription/OTC (varies)Stugeron®, Cinazyn®
Asia (e.g., India)PrescriptionStugeron Forte®, Vertin®
USA/CanadaNot approvedN/A

Regulatory distinctions reflect risk-benefit assessments:

  • UK OTC status reflects established safety for short-term motion sickness use [5] [10].
  • Australia's Schedule 4 classification (prescription-only) prioritizes mitigation of long-term neurological risks [8].
  • Absence from US/Canadian markets relates to pharmacological redundancy with approved alternatives and historical safety concerns [8] [10].

Properties

CAS Number

16699-20-0

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

0.00 M

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine
Cinarizina Inkey
Cinarizina Ratiopharm
Cinarizine
Cinazière
Cinna
Cinnarizin AL
Cinnarizin Ratiopharm
Cinnarizin Siegfried
cinnarizin von ct
Cinnarizin-ratiopharm
Cinnarizine
Cinnarizine L Tartrate
Cinnarizine L-Tartrate
Cinnarizine L-Tartrate (1:1)
Cinnarizine, (E)-Isomer
Cinnarizine, Dihydrochloride
Cinnipirine
Cisaken
Dihydrochloride Cinnarizine
Dimitronal
L-Tartrate, Cinnarizine
R 516
R-516
R516
Stugeron
Stugeron Forte
Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.